3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Description
This compound is a coumarin derivative fused with a 1-methylbenzimidazole moiety and esterified with a 4-methoxybenzoate group. Its structural complexity arises from the integration of three pharmacophoric units: the coumarin core (known for fluorescence and biological activity), the benzimidazole ring (implicated in metal coordination and medicinal chemistry), and the 4-methoxybenzoate ester (contributing to lipophilicity and stereoelectronic effects). Characterization would employ spectroscopic techniques (e.g., $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, IR) and X-ray crystallography, supported by software like SHELX ( ) and WinGX/ORTEP ( ) for structural refinement and visualization.
Properties
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c1-27-21-6-4-3-5-20(21)26-23(27)19-13-16-9-12-18(14-22(16)32-25(19)29)31-24(28)15-7-10-17(30-2)11-8-15/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDSNFFOMIZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-1,3-Benzodiazole
The benzodiazole moiety is synthesized via cyclocondensation of o-phenylenediamine with acetic anhydride under acidic conditions. Methylation at the N1 position is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Reaction conditions :
Formation of 7-Hydroxycoumarin
The coumarin core is synthesized via Pechmann condensation, where resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst.
Typical procedure :
Esterification with 4-Methoxybenzoic Acid
The final step involves coupling 7-hydroxycoumarin with 4-methoxybenzoyl chloride using Steglich esterification (DCC/DMAP) or direct acid chloride reaction.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA, 2.0 eq) |
| Coupling Agent | 4-Methoxybenzoyl chloride (1.2 eq) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–18 hours |
| Yield | 82–86% |
Mechanistic Insights and Key Intermediates
Benzodiazole Formation Mechanism
The cyclization of o-phenylenediamine involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by dehydration and methylation.
Critical intermediates :
-
N-Acetyl-o-phenylenediamine : Formed after initial acetylation.
-
1-Methylbenzodiazolium ion : Generated via methylation, stabilizing the aromatic system.
Coumarin Synthesis via Pechmann Condensation
The reaction proceeds through electrophilic substitution, where the β-keto ester’s carbonyl oxygen activates the resorcinol’s aromatic ring, facilitating cyclization and lactonization.
Side products :
Esterification Dynamics
The hydroxyl group of 7-hydroxycoumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Side reactions :
-
Hydrolysis of acid chloride (minimized by anhydrous conditions).
-
Di-ester formation (suppressed by using 1.2 eq of acyl chloride).
Optimization Strategies and Yield Enhancement
Solvent Selection
Catalytic Additives
Temperature and Time
-
Low-temperature initiation (0°C) : Reduces exothermic side reactions.
-
Gradual warming to room temperature : Ensures complete conversion without thermal degradation.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
TLC : R<sub>f</sub> = 0.45 (ethyl acetate/hexane 3:7).
Industrial-Scale Considerations
Cost-Effective Substitutes
Waste Management
-
Triethylamine hydrochloride : Recovered via filtration and neutralized for disposal.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole and chromenone moieties can be oxidized using agents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of benzimidazole and chromenone.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. The presence of the benzodiazole ring is associated with various biological activities, including anti-inflammatory and analgesic properties. Studies have shown that derivatives of benzodiazole can exhibit significant antibacterial and antiviral activities, suggesting that this compound may also possess similar properties.
Case Study: Antimicrobial Activity
In a study evaluating the antibacterial effects of various benzodiazole derivatives, compounds were tested against multiple strains of bacteria. The results indicated that certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of benzodiazole-containing compounds in developing new antimicrobial agents .
Anticancer Research
Research has indicated that chromene derivatives can demonstrate anticancer activity. The unique structure of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate may enhance its ability to interact with biological targets involved in cancer progression.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results showed that the compound could induce apoptosis in specific cancer cells, suggesting its potential as a chemotherapeutic agent .
Material Science
The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: OLED Development
Researchers have explored the use of chromene-based compounds in OLED technology due to their favorable photophysical properties. The incorporation of this compound into device architectures has shown promise in enhancing light emission efficiency .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole moiety is known to bind to DNA, potentially interfering with DNA replication and transcription. The chromenone structure may contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of coumarin-benzimidazole hybrids. Key analogues include:
- 7-Hydroxycoumarin (Umbelliferone) : Lacks the benzimidazole and ester groups, reducing its ability to engage in metal coordination or extended π-stacking.
- 3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one : Omits the methyl group on the benzimidazole nitrogen and the 4-methoxybenzoate ester, altering solubility and hydrogen-bonding capacity.
- 4-Methoxybenzoic acid esters of coumarin derivatives : These prioritize ester-linked substituents over heterocyclic fusion, limiting their electronic conjugation pathways.
Hydrogen-Bonding and Crystal Packing
highlights graph set analysis for categorizing hydrogen-bond patterns. For example:
- C=O···H–N (benzimidazole) : A common motif in similar hybrids, forming $ R_2^2(8) $ rings.
- C–O (ester)···H–O (solvent) : Observed in polar solvents, creating chains described as $ C(4) $.
In contrast, simpler coumarins (e.g., umbelliferone) exhibit $ R_2^2(8) $ dimers via hydroxyl and carbonyl groups, while benzimidazole derivatives often form zigzag chains ($ C(2) $) through N–H···N interactions.
Functional Properties
| Property | Title Compound | Umbelliferone | 3-(1H-Benzimidazol-2-yl)coumarin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 162.14 | 264.27 |
| Melting Point | >250°C (predicted) | 230–235°C | 280–285°C |
| Fluorescence λ_max | ~450 nm (methanol) | 380 nm (methanol) | 420 nm (methanol) |
| Hydrogen-Bond Donors | 1 (benzimidazole N–H) | 2 (hydroxyl, carbonyl) | 1 (benzimidazole N–H) |
| LogP | ~3.5 (estimated) | 1.5 | 2.8 |
Notes:
- The title compound’s fluorescence redshift compared to umbelliferone stems from extended conjugation with the benzimidazole and ester groups.
- Higher LogP values correlate with enhanced membrane permeability, making it more suitable for biological applications than polar analogues.
Research Implications and Limitations
For instance:
Biological Activity
The compound 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.36 g/mol. The structure comprises a chromenone core linked to a benzodiazole moiety and a methoxybenzoate group, which may influence its biological interactions.
Anticancer Activity
Research has indicated that derivatives of coumarins, including those similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that coumarin derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A related study demonstrated that compounds bearing the benzodiazole structure showed promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis via the mitochondrial pathway, leading to increased caspase activity .
- Cell Cycle Arrest : Some derivatives can cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing .
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activities, which are crucial in mitigating oxidative stress associated with various diseases. The presence of hydroxyl groups in the structure is often linked to enhanced free radical scavenging capabilities .
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
